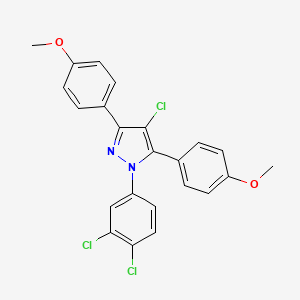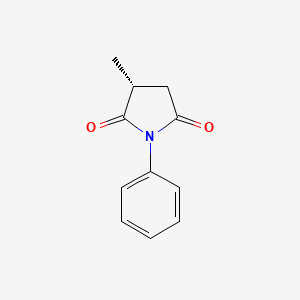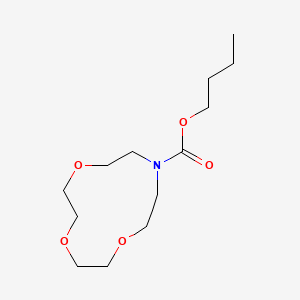
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.341 Da . This compound is part of a class of chemicals known as crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions, making them useful in various chemical applications.
Méthodes De Préparation
The synthesis of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate typically involves the reaction of 1,4,7-trioxa-10-azacyclododecane with butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives
Applications De Recherche Scientifique
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential use in catalysis and material science.
Biology: The compound is investigated for its ability to transport metal ions across biological membranes, which can be useful in studying ion transport mechanisms and developing new drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of chelation therapy, where it can be used to remove toxic metal ions from the body.
Industry: It is used in the synthesis of various polymers and materials with unique properties, such as enhanced thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, effectively “trapping” them within the ring. This property is exploited in various applications, such as catalysis and ion transport. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate can be compared with other crown ethers and similar compounds:
1,4,7-trioxa-10-azacyclododecane: This parent compound lacks the butyl carboxylate group but shares similar complexation properties with metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: Another crown ether with a larger ring size, which can form complexes with larger metal ions.
Dibenzo-18-crown-6: A well-known crown ether with a different ring structure, often used in phase transfer catalysis and ion transport studies
Propriétés
Numéro CAS |
313266-02-3 |
|---|---|
Formule moléculaire |
C13H25NO5 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate |
InChI |
InChI=1S/C13H25NO5/c1-2-3-6-19-13(15)14-4-7-16-9-11-18-12-10-17-8-5-14/h2-12H2,1H3 |
Clé InChI |
GPAFQFNOEKOEEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1CCOCCOCCOCC1 |
Solubilité |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



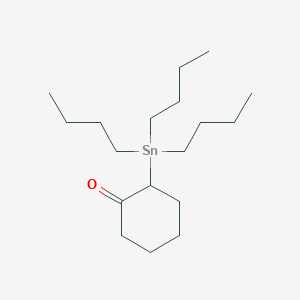
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)

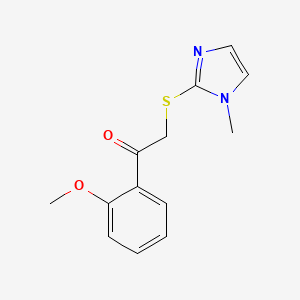
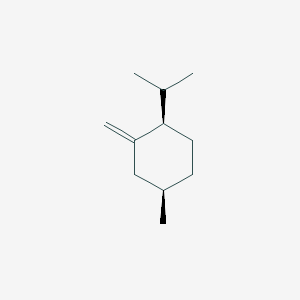
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
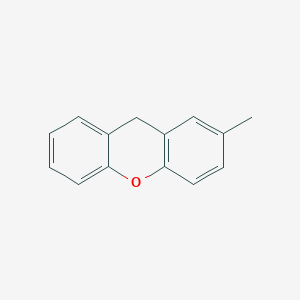
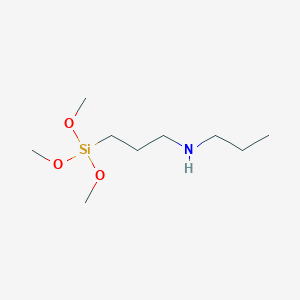
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
